2-(6-Methylpyridin-2-yl)acetonitrile
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Overview
Description
2-(6-Methylpyridin-2-yl)acetonitrile: is an organic compound with the molecular formula C8H8N2 . It is a derivative of pyridine, characterized by the presence of a nitrile group attached to the acetonitrile moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile typically involves the reaction of 6-methylpyridine with acetonitrile in the presence of a base. One common method includes the use of potassium cyanide as a reagent, which facilitates the formation of the nitrile group . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow setup allows for the efficient production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 6-Methylpyridine-2-carboxylic acid.
Reduction: 2-(6-Methylpyridin-2-yl)methylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(6-Methylpyridin-2-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: The compound finds applications in the production of fine chemicals and specialty materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)acetonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it useful in drug development .
Comparison with Similar Compounds
- 2-(5-Methylpyridin-2-yl)acetonitrile
- 2-(6-Methylpyridin-3-yl)acetonitrile
- 6-Methyl-3-pyridineacetonitrile
Comparison: 2-(6-Methylpyridin-2-yl)acetonitrile is unique due to the position of the methyl and nitrile groups on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .
Biological Activity
2-(6-Methylpyridin-2-yl)acetonitrile is a pyridine derivative that has garnered attention for its potential biological activity. This compound's unique structure, characterized by a pyridine ring and an acetonitrile group, suggests various interactions with biological macromolecules, which may influence its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2, with a molecular weight of approximately 146.19 g/mol. The compound features a methyl group at the 6-position of the pyridine ring, which may affect its electronic properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features to this compound demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially influencing metabolic pathways. For instance, compounds in the same class have been shown to inhibit metabotropic glutamate receptors, which are implicated in anxiety and depression .
- Antiparasitic Potential : There is emerging evidence suggesting that related compounds exhibit efficacy against parasites such as T. cruzi and L. donovani, indicating potential for further exploration in antiparasitic drug development .
Case Studies
- Antimicrobial Efficacy : A study focused on pyridine derivatives reported that certain analogs showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various bacterial strains, including E. coli and S. aureus . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
- Receptor Binding Studies : Research comparing various pyridine derivatives indicated that modifications at the pyridine ring could enhance binding affinity to metabotropic glutamate receptors . This suggests that this compound could be evaluated for its receptor interaction profiles.
- Antiparasitic Activity : A collaborative screening identified a series of pyridine-containing compounds with sub-micromolar potency against T. cruzi in vitro models . Although specific data on this compound was not highlighted, the results underscore the potential of this chemical class in treating parasitic infections.
Table 1: Biological Activity Profiles of Pyridine Derivatives
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBREBAKASRNDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483144 |
Source
|
Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14993-80-7 |
Source
|
Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2-(6-Methylpyridin-2-yl)acetonitrile in the synthesis of NIR dyes?
A: this compound (2d in the paper) acts as a heteroarylacetonitrile reagent in the condensation reaction with diketopyrrolopyrroles (DPPs) to form disubstituted NIR dyes []. This reaction, carried out in the presence of phosphorus oxytrichloride (POCl3), results in the formation of a new carbon-carbon bond between the DPP and the this compound, effectively extending the conjugated system and shifting the absorption and emission wavelengths towards the NIR region.
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